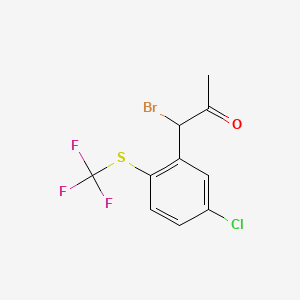

1-Bromo-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one

Description

1-Bromo-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with bromine at the 1-position and a 5-chloro-2-(trifluoromethylthio)phenyl group. The trifluoromethylthio (-SCF₃) moiety is a strong electron-withdrawing group, while the bromine and chlorine atoms enhance electrophilic reactivity.

Properties

Molecular Formula |

C10H7BrClF3OS |

|---|---|

Molecular Weight |

347.58 g/mol |

IUPAC Name |

1-bromo-1-[5-chloro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H7BrClF3OS/c1-5(16)9(11)7-4-6(12)2-3-8(7)17-10(13,14)15/h2-4,9H,1H3 |

InChI Key |

FCPZCGAVUWRXKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)Cl)SC(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine, thiol, or alkoxide.

Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

Nucleophilic Substitution: Substituted derivatives with the nucleophile replacing the bromine atom.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "1-Bromo-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one":

Chemical Information

Potential Applications

While the search results do not provide extensive details on specific applications of "1-Bromo-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one", they do offer some insights:

- Laboratory Chemicals and Manufacture of Substances: It is identified as a laboratory chemical and used in the manufacture of other substances .

- Synthesis of Derivatives: The compound can be used to synthesize derivatives with enhanced biological activity or novel properties. The presence of electrophilic halogens and the trifluoromethylthio group contribute to its reactivity.

- Potential Biological Activity: Preliminary studies suggest that it may possess significant biological activity, with halogen substituents potentially enhancing its affinity for biological targets, which could lead to applications in medicinal chemistry.

Reactions

Key reactions associated with the compound include:

- Nucleophilic Substitution: Reactions where the bromine atom is replaced by other nucleophiles.

- Reduction: Reactions involving the reduction of the ketone group to an alcohol.

- Arylation: Introduction of aryl groups to modify the compound's properties.

Safety Information

- Hazardous Ingredients: It is classified as a hazardous ingredient according to regulations .

- First Aid Measures:

- Inhalation: Move the person to fresh air; if not breathing, provide artificial respiration and consult a physician .

- Skin Contact: Wash off with soap and plenty of water, and consult a physician .

- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .

- Ingestion: Rinse mouth with water and consult a physician. Do not give anything by mouth to an unconscious person .

- Firefighting Measures: Suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide . Special hazards may include carbon dioxide, nitrogen oxides, and hydrogen chloride gas .

Mechanism of Action

The mechanism of action of 1-Bromo-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and the trifluoromethylthio group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Key Observations:

- Electron-Withdrawing Groups : The target compound’s -SCF₃ group parallels the electron-withdrawing effects of the trifluoropropoxy (-OCF₃) group in the benzamide derivative .

- Halogen Diversity : Unlike the dichlorinated cyclopropane in , the target compound features bromine and chlorine on an aromatic ring, which may influence reactivity in cross-coupling reactions.

- Ketone vs. Amide Backbone : The propan-2-one core contrasts with the α,β-unsaturated ketone in and the benzamide in , affecting conjugation and stability.

Physical and Chemical Properties

While direct data for the target compound are lacking, inferences can be drawn:

- Solubility : Likely low polarity due to aromatic and halogenated groups, similar to the cyclopropane derivative in , which requires acetone for crystallization.

- Thermal Stability : The -SCF₃ group may enhance stability compared to the -OCH₃ groups in , as trifluoromethylthio is less prone to oxidative degradation.

Biological Activity

1-Bromo-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one, with the CAS number 1804131-40-5, is a complex organic compound notable for its unique structural features, including a bromine atom, chlorine atom, and a trifluoromethylthio group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The molecular formula of 1-Bromo-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one is C10H7BrClF3OS, and it possesses a molecular weight of approximately 347.58 g/mol. The presence of halogen substituents often enhances the compound's affinity for biological targets, which is crucial for its potential applications in pharmacology .

| Property | Value |

|---|---|

| Molecular Formula | C10H7BrClF3OS |

| Molecular Weight | 347.58 g/mol |

| CAS Number | 1804131-40-5 |

Antimicrobial Properties

Preliminary studies indicate that 1-Bromo-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one may exhibit significant antimicrobial activity. Compounds with similar structural features have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus (MRSA and VRSA) . The mechanism of action is likely related to the compound's ability to interact with bacterial cell membranes and inhibit essential cellular processes.

Cytotoxicity Studies

Research has demonstrated that certain derivatives of compounds containing bromine and chlorine substituents exhibit cytotoxic effects against cancer cell lines. For instance, pyrazole derivatives with similar halogen substitutions have shown enhanced cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells . This suggests that 1-Bromo-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one may also possess cytotoxic properties worthy of further investigation.

Case Studies

A comparative study involving various trifluoromethyl-substituted compounds highlighted the significance of the trifluoromethylthio group in enhancing biological activity. Compounds with similar structures demonstrated MIC values ranging from 0.25 to 64 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties . Additionally, selectivity indices greater than 10 were observed in some compounds, suggesting they are more toxic to bacteria than to human cells, an essential factor for drug development.

Research Findings

The synthesis and evaluation of 1-Bromo-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one reveal several key findings:

- Synthesis : The compound can be synthesized through various organic reactions involving electrophilic halogenation and substitution reactions.

- Biological Testing : In vitro assays have shown promising results in terms of antimicrobial activity and cytotoxicity against specific cancer cell lines.

- Mechanism of Action : The reactivity towards nucleophiles and electrophiles suggests potential pathways for interaction with biological targets, which could lead to the development of new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.